molecular formula C21H18ClFN6O2 B13385270 (S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone

(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone

Cat. No.: B13385270
M. Wt: 440.9 g/mol
InChI Key: RZUOCXOYPYGSKL-UHFFFAOYSA-N
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Description

Ravoxertinib, also known as GDC-0994, is a small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Ravoxertinib has shown promise in preclinical and clinical studies for its potential to treat various cancers by inhibiting the MAPK/ERK pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ravoxertinib involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling reactions, purifications, and crystallizations .

Industrial Production Methods

Industrial production of Ravoxertinib typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ravoxertinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Scientific Research Applications

Ravoxertinib has a wide range of scientific research applications, including:

Mechanism of Action

Ravoxertinib exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, Ravoxertinib disrupts the signaling cascade, thereby reducing tumor cell growth and inducing apoptosis. The molecular targets of Ravoxertinib include mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ravoxertinib

Ravoxertinib is unique in its high selectivity for ERK1/2, which allows for more targeted inhibition of the MAPK/ERK pathway compared to other inhibitors that target upstream components like BRAF or MEK. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy .

Properties

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

IUPAC Name

1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)

InChI Key

RZUOCXOYPYGSKL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

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